molecular formula C4H8O3S B12935351 Tetrahydrofuran-2-sulfinic acid

Tetrahydrofuran-2-sulfinic acid

Cat. No.: B12935351
M. Wt: 136.17 g/mol
InChI Key: DTJSDLBAQTZMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrofuran-2-sulfinic acid is an organosulfur compound characterized by the presence of a sulfinic acid group attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tetrahydrofuran-2-sulfinic acid typically involves the reaction of tetrahydrofuran with sulfur dioxide and a reducing agent. One common method includes the use of sodium borohydride as the reducing agent, which facilitates the formation of the sulfinic acid group. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of catalytic hydrogenation processes or biocatalytic methods employing specific enzymes can be explored to achieve efficient production. These methods not only enhance the yield but also reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofuran-2-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetrahydrofuran-2-sulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydrofuran-2-sulfinic acid involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The sulfinic acid group can interact with various molecular targets, including enzymes and proteins, influencing their activity and function. These interactions are crucial in mediating the compound’s biological and chemical effects .

Comparison with Similar Compounds

Uniqueness: Tetrahydrofuran-2-sulfinic acid is unique due to its combination of a tetrahydrofuran ring and a sulfinic acid group, which imparts distinct chemical properties.

Properties

Molecular Formula

C4H8O3S

Molecular Weight

136.17 g/mol

IUPAC Name

oxolane-2-sulfinic acid

InChI

InChI=1S/C4H8O3S/c5-8(6)4-2-1-3-7-4/h4H,1-3H2,(H,5,6)

InChI Key

DTJSDLBAQTZMDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)S(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.